molecular formula C12H15FN4 B1483247 2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)ethan-1-amine CAS No. 2098021-92-0

2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)ethan-1-amine

Cat. No.: B1483247
CAS No.: 2098021-92-0
M. Wt: 234.27 g/mol
InChI Key: BITKZABPSKLPHD-UHFFFAOYSA-N
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Description

2-(1-(2-Fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)ethan-1-amine is a heterocyclic compound. Its structure includes a pyrazole ring substituted with a pyridine ring and a fluoroethyl group, offering potential reactivity and versatility in synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The compound can be synthesized through several methods. One common route involves the reaction of 2-fluoroethylamine with 3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde in the presence of a reducing agent like sodium borohydride, yielding the target amine.

Industrial Production Methods: : Industrial production could scale up this synthesis with optimized reaction conditions, such as increased reactant concentration, controlled temperature, and efficient catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: : This compound can undergo various reactions, including:

  • Oxidation: : Introducing oxygen or increasing its oxidation state.

  • Reduction: : Removing oxygen or adding hydrogen.

  • Substitution: : Replacing a substituent group with another.

Common Reagents and Conditions

  • Oxidation: : Uses reagents like hydrogen peroxide or chromium trioxide.

  • Reduction: : Could use lithium aluminum hydride or hydrogen gas with a palladium catalyst.

  • Substitution: : Common with halogenation reagents like N-bromosuccinimide.

Major Products Formed

  • Oxidation: : Formation of corresponding alcohols, ketones, or acids.

  • Reduction: : Formation of simpler amines or hydrocarbons.

  • Substitution: : Production of various substituted derivatives depending on the reactants.

Scientific Research Applications

Chemistry: : Used as a building block in organic synthesis, facilitating the creation of more complex molecules.

Biology: : Research into its biological activities, such as enzyme inhibition or receptor modulation.

Medicine: : Potential pharmaceutical applications, exploring its efficacy as a drug candidate or bioactive molecule.

Industry: : Applications in material science, possibly as a precursor for manufacturing polymers or other industrial chemicals.

Mechanism of Action

Molecular Targets and Pathways: : The compound’s mechanism of action involves binding to specific molecular targets like enzymes or receptors, modulating their activity. This could affect various pathways, such as signal transduction or metabolic processes, depending on the context.

Comparison with Similar Compounds

Comparison with Other Compounds: : Compared to similar pyrazole or pyridine derivatives, 2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)ethan-1-amine might offer unique reactivity or biological activity due to its specific substituent pattern.

List of Similar Compounds

  • 2-(1-(2-Chloroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)ethan-1-amine

  • 2-(1-(2-Fluoropropyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)ethan-1-amine

  • 2-(1-(2-Fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine

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Properties

IUPAC Name

2-[1-(2-fluoroethyl)-3-pyridin-3-ylpyrazol-4-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN4/c13-4-7-17-9-11(3-5-14)12(16-17)10-2-1-6-15-8-10/h1-2,6,8-9H,3-5,7,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BITKZABPSKLPHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN(C=C2CCN)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)ethan-1-amine
Reactant of Route 2
Reactant of Route 2
2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)ethan-1-amine
Reactant of Route 3
Reactant of Route 3
2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)ethan-1-amine
Reactant of Route 4
2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)ethan-1-amine
Reactant of Route 5
2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)ethan-1-amine
Reactant of Route 6
2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)ethan-1-amine

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